molecular formula C12H18ClN B567210 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1305711-91-4

4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B567210
CAS No.: 1305711-91-4
M. Wt: 211.733
InChI Key: WUKIDKHWNXUNCL-UHFFFAOYSA-N
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Description

4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C12H18ClN It is a derivative of tetrahydroisoquinoline, characterized by the presence of three methyl groups at positions 4, 4, and 7 on the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4,7-trimethyl-1,2,3,4-tetrahydroisoquinoline with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction and substitution reactions produce various substituted tetrahydroisoquinoline compounds .

Scientific Research Applications

4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups enhances its stability and reactivity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4,4,7-trimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-9-4-5-11-10(6-9)7-13-8-12(11,2)3;/h4-6,13H,7-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKIDKHWNXUNCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CNC2)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679069
Record name 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305711-91-4
Record name Isoquinoline, 1,2,3,4-tetrahydro-4,4,7-trimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305711-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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